Cas no 1620017-02-8 ((3-Methoxyoxetan-3-yl)methanol)

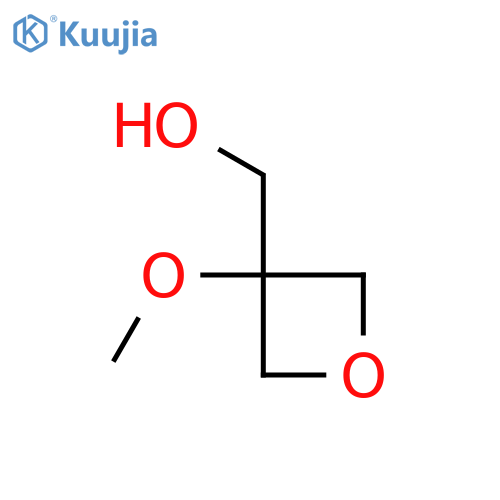

1620017-02-8 structure

商品名:(3-Methoxyoxetan-3-yl)methanol

CAS番号:1620017-02-8

MF:C5H10O3

メガワット:118.131102085114

MDL:MFCD30802184

CID:4609377

PubChem ID:101879801

(3-Methoxyoxetan-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-methoxyoxetan-3-yl)methanol

- COC1(CO)COC1

- 3-Methoxy-3-oxetanemethanol

- P17512

- MFCD30802184

- AS-54111

- SY233874

- EN300-1143606

- SCHEMBL21222755

- AKOS037644620

- 1620017-02-8

- PB40946

- CS-0053364

- DB-411164

- (3-Methoxyoxetan-3-yl)methanol

-

- MDL: MFCD30802184

- インチ: 1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3

- InChIKey: DOLJKAPLHUHXSW-UHFFFAOYSA-N

- ほほえんだ: O1CC(CO)(C1)OC

計算された属性

- せいみつぶんしりょう: 118.062994177 g/mol

- どういたいしつりょう: 118.062994177 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 77.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 118.13

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 38.7

(3-Methoxyoxetan-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D585980-5G |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 97% | 5g |

$2705 | 2024-05-23 | |

| Chemenu | CM535846-250mg |

(3-Methoxyoxetan-3-yl)methanol |

1620017-02-8 | 95%+ | 250mg |

$349 | 2023-03-07 | |

| Chemenu | CM535846-5g |

(3-Methoxyoxetan-3-yl)methanol |

1620017-02-8 | 95%+ | 5g |

$2617 | 2023-03-07 | |

| Enamine | EN300-1143606-0.5g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 95% | 0.5g |

$1043.0 | 2023-10-26 | |

| Enamine | EN300-1143606-1.0g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 1g |

$1239.0 | 2023-05-26 | ||

| Enamine | EN300-1143606-10.0g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 10g |

$5773.0 | 2023-05-26 | ||

| Enamine | EN300-1143606-5.0g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 5g |

$3254.0 | 2023-05-26 | ||

| Enamine | EN300-1143606-10g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 95% | 10g |

$4667.0 | 2023-10-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93705-5g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 97% | 5g |

¥14394.0 | 2024-04-23 | |

| A2B Chem LLC | AI67106-5g |

(3-methoxyoxetan-3-yl)methanol |

1620017-02-8 | 95% | 5g |

$2383.00 | 2024-04-20 |

(3-Methoxyoxetan-3-yl)methanol 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1620017-02-8 ((3-Methoxyoxetan-3-yl)methanol) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1620017-02-8)(3-Methoxyoxetan-3-yl)methanol

清らかである:99%

はかる:10g

価格 ($):2981.0